N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide is a compound that belongs to the class of organic compounds known as chromans. Chromans are a type of heterocyclic compound that contain a benzopyran ring system. This particular compound is characterized by the presence of a hydroxy group on the chroman ring and a phenylthio group attached to a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the chroman ring system, followed by the introduction of the hydroxy group. The phenylthio group is then attached to the propanamide moiety through a series of reactions involving thiolation and amidation.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the phenylthio group can result in a variety of functionalized derivatives.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The hydroxy group on the chroman ring can participate in hydrogen bonding and other interactions with biological molecules, while the phenylthio group can modulate the compound’s reactivity and binding affinity. These interactions can influence various cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-hydroxychroman-4-yl)acetate: A related compound with a similar chroman ring system but different functional groups.
4-Hydroxy-2H-chromen-2-one: Another chroman derivative with distinct chemical properties.
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide is unique due to the combination of its hydroxychroman and phenylthio functionalities, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-18(10-13-24-15-6-2-1-3-7-15)20-14-19(22)11-12-23-17-9-5-4-8-16(17)19/h1-9,22H,10-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOSTHWPHPYKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CCSC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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